3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is a synthetic compound belonging to the class of pyrazole derivatives. While its specific source and role in general scientific research are not explicitly mentioned in the provided literature, it serves as a key intermediate in the synthesis of various biologically active compounds. Notably, it acts as a precursor in the development of pharmaceuticals, particularly those targeting metabolic disorders and potentially diabetes [, , , ].
3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is a chemical compound with significant relevance in various scientific fields, particularly in medicinal chemistry and agrochemicals. This compound, often referred to by its IUPAC name, has the molecular formula and a molecular weight of approximately 270.63 g/mol. It is characterized by the presence of a pyrazole ring substituted with a trifluoromethyl group and a chloro group, which are critical for its biological activity.
The synthesis of 3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves multiple synthetic routes, often starting from readily available pyrazole derivatives.
These methods can often be optimized for yield and purity using various solvents and catalysts .
The molecular structure of 3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid can be represented using different notations:
InChI=1S/C9H10ClF3N2O2/c1-4(8(16)17)3-15-5(2)6(10)7(14-15)9(11,12)13/h4H,3H2,1-2H3,(H,16,17)
CC1=C(C(=NN1CC(C)C(=O)O)C(F)(F)F)Cl
This structure showcases the unique arrangement of atoms that contribute to its chemical properties and biological activity. The trifluoromethyl group is particularly important for enhancing lipophilicity and biological interactions .
The compound participates in various chemical reactions that are significant for its functionality:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy .
The mechanism of action for 3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid primarily revolves around its role as a CCR1 receptor antagonist.
The detailed understanding of this mechanism is supported by pharmacological studies that demonstrate its efficacy in vivo .
The physical properties of 3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid include:
Chemical properties include:
These properties are critical for determining the compound's behavior in various applications .
3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has several applications:
The ongoing research into this compound highlights its potential across multiple scientific domains .
CAS No.: 111073-34-8
CAS No.: 139220-18-1
CAS No.: 5699-67-2
CAS No.: 84962-75-4
CAS No.: 499-94-5